Methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and reflects the complex structural hierarchy of this heterocyclic compound. The molecule features a pyridine ring as the central core, substituted at the 2-position with a sulfanylacetate ester linkage, at the 3-position with a cyano group, at the 4-position with a trifluoromethyl group, and at the 6-position with an adamantyl substituent. The adamantyl moiety represents a tricyclo[3.3.1.1³,⁷]decane framework, which is characterized by its diamond-like cage structure and exceptional stability. This three-dimensional architecture imparts unique physicochemical properties to the compound, including enhanced lipophilicity and resistance to metabolic degradation.
The structural elucidation of this compound reveals several key features that contribute to its potential biological activity. The pyridine nitrogen atom provides a basic site capable of hydrogen bonding and coordination with metal centers, while the cyano group introduces strong electron-withdrawing characteristics that modulate the electronic distribution across the aromatic system. The trifluoromethyl substituent significantly influences both the electronic properties and the metabolic stability of the molecule, as fluorine atoms are known to enhance bioavailability and reduce susceptibility to cytochrome P450-mediated metabolism. The molecular weight of 410.46 g/mol positions this compound within the optimal range for oral bioavailability according to Lipinski's rule of five, suggesting favorable pharmacokinetic properties for potential therapeutic applications.
| Structural Component | Position | Function | Contribution to Activity |
|---|---|---|---|
| Adamantyl group | 6-position | Lipophilic anchor | Enhanced membrane permeability |
| Cyano group | 3-position | Electron withdrawal | Electronic modulation |
| Trifluoromethyl group | 4-position | Metabolic stability | Improved pharmacokinetics |
| Sulfanylacetate | 2-position | Ester linkage | Potential prodrug activation |
The three-dimensional conformation of the molecule has been characterized through computational modeling, revealing that the adamantyl group projects away from the pyridine plane, creating a distinctive spatial arrangement that may facilitate specific receptor interactions. The SMILES notation O=C(OC)CSC1=NC(C23CC4CC(C3)CC(C4)C2)=CC(C(F)(F)F)=C1C#N provides a linear representation of the molecular connectivity, enabling computational analysis and database searches. The presence of multiple heteroatoms and the complex substituent pattern make this compound particularly interesting for structure-activity relationship studies in medicinal chemistry applications.
Historical Development in Heterocyclic Chemistry
The development of this compound represents a convergence of several important historical developments in heterocyclic chemistry, particularly the evolution of adamantane chemistry and pyridine derivative synthesis. The discovery of adamantane chemistry began with Hans Meerwein's pioneering work in 1924, when he attempted the first laboratory synthesis using formaldehyde and diethyl malonate in the presence of piperidine. Although Meerwein's initial efforts did not yield adamantane directly, his synthesis of 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, later known as Meerwein's ester, became a crucial precursor for subsequent adamantane syntheses. The breakthrough came in 1941 when Vladimir Prelog successfully synthesized adamantane from Meerwein's ester, albeit with a modest yield of 0.16%.
The practical synthesis of adamantane was revolutionized in 1957 by Paul von Ragué Schleyer, who developed a more efficient route through the Lewis acid-catalyzed rearrangement of dicyclopentadiene-derived tricyclodecane, achieving yields of 30-40%. This advancement made adamantane chemistry accessible to the broader scientific community and stimulated extensive research into its pharmaceutical applications. The medicinal chemistry of adamantane derivatives gained significant momentum in 1964 with the discovery that a simple primary amine bearing a C₁₀H₁₅ alkyl residue displayed potent anti-influenza A properties. This finding led to the development of amantadine and related antiviral drugs, establishing adamantane as a privileged scaffold in medicinal chemistry.
Parallel developments in pyridine chemistry trace back to Thomas Anderson's isolation of pyridine from animal bone oil in 1849, with its systematic characterization completed two years later. The structural determination of pyridine by Wilhelm Körner and James Dewar in the 1870s, followed by William Ramsay's synthesis from acetylene and hydrogen cyanide in 1876, marked the beginning of systematic pyridine chemistry. Arthur Rudolf Hantzsch's description of the first major pyridine synthesis in 1881, utilizing β-keto acids, aldehydes, and ammonia, provided a versatile route to substituted pyridines that remains influential today. The industrial significance of pyridine chemistry was established with Aleksei Chichibabin's 1924 synthesis reaction, which enabled large-scale production from inexpensive starting materials.
| Year | Milestone | Researcher | Significance |
|---|---|---|---|
| 1924 | First adamantane synthesis attempt | Hans Meerwein | Foundation of adamantane chemistry |
| 1941 | Successful adamantane synthesis | Vladimir Prelog | Proof of concept |
| 1957 | Practical adamantane synthesis | Paul von Ragué Schleyer | Commercial viability |
| 1964 | Anti-influenza activity | Multiple researchers | Medicinal chemistry breakthrough |
| 1849 | Pyridine isolation | Thomas Anderson | Discovery of pyridine |
| 1876 | Pyridine synthesis | William Ramsay | First synthetic route |
| 1881 | Hantzsch pyridine synthesis | Arthur Rudolf Hantzsch | Versatile synthetic method |
| 1924 | Chichibabin synthesis | Aleksei Chichibabin | Industrial production method |
The integration of adamantane and pyridine moieties in modern pharmaceutical compounds represents a sophisticated evolution of these historical developments. Contemporary research has demonstrated that adamantyl-substituted heterocycles, including pyridines, exhibit enhanced biological activities compared to their non-adamantyl counterparts. Studies of adamantyl-substituted pyrimidines have shown significant antibacterial activity against various bacterial strains and fungi, suggesting that the adamantyl group serves as a lipophilic anchor that enhances membrane penetration and target specificity. The incorporation of electron-withdrawing groups such as cyano and trifluoromethyl substituents reflects modern medicinal chemistry strategies aimed at fine-tuning electronic properties and metabolic stability.
Significance of Adamantane-Pyridine Hybrid Architectures
The significance of adamantane-pyridine hybrid architectures in contemporary medicinal chemistry stems from the synergistic combination of structural features that address multiple pharmaceutical challenges simultaneously. The adamantane framework provides a rigid, lipophilic scaffold that enhances membrane permeability and metabolic stability, while the pyridine ring offers versatile coordination chemistry and hydrogen bonding capabilities essential for target recognition. This architectural approach exemplifies the concept of privileged structures in drug design, where specific molecular frameworks demonstrate broad-spectrum biological activity across multiple therapeutic targets. The unique three-dimensional geometry of adamantane, characterized by its diamond-like cage structure, creates a distinctive spatial arrangement that can engage in favorable hydrophobic interactions with protein binding sites while maintaining conformational rigidity.
Research into adamantane derivatives has revealed their remarkable versatility in medicinal applications, extending far beyond the original antiviral properties discovered in the 1960s. Modern investigations have demonstrated adamantane's utility in treating neurodegenerative diseases, with compounds like memantine serving as NMDA receptor antagonists for Alzheimer's disease therapy. The incorporation of pyridine rings into adamantane-containing structures further expands therapeutic possibilities by introducing sites for metal coordination, hydrogen bonding, and π-π stacking interactions. The pyridine nitrogen's lone pair electrons provide opportunities for electrophilic attack and metal coordination, enabling the design of compounds that can interact with metalloenzymes and other biological targets requiring specific coordination geometries.
The strategic placement of cyano and trifluoromethyl groups in adamantane-pyridine hybrids represents sophisticated molecular engineering aimed at optimizing pharmacokinetic and pharmacodynamic properties. Cyano groups serve as bioisosteres for carboxyl and amide functionalities while providing strong electron-withdrawing effects that modulate the electronic distribution across the molecular framework. Trifluoromethyl substituents have become increasingly important in modern pharmaceutical design due to their ability to enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions through unique electronic effects. The combination of these functional groups with the adamantane-pyridine core creates molecules with enhanced bioavailability and resistance to metabolic degradation.
| Structural Feature | Property Enhancement | Mechanism | Therapeutic Relevance |
|---|---|---|---|
| Adamantane cage | Metabolic stability | Steric hindrance | Prolonged half-life |
| Pyridine nitrogen | Target selectivity | Hydrogen bonding | Enhanced binding affinity |
| Cyano group | Electronic modulation | Electron withdrawal | Optimized pKa values |
| Trifluoromethyl group | Membrane permeability | Lipophilicity enhancement | Improved bioavailability |
| Sulfanylacetate linker | Prodrug potential | Esterase activation | Targeted drug delivery |
Contemporary research has demonstrated that adamantyl-substituted compounds exhibit significant biological activities, including antibacterial properties against various bacterial strains and fungi. The mechanism underlying these activities often involves the disruption of membrane integrity and interference with essential enzymatic processes, facilitated by the unique structural characteristics of the adamantane scaffold. Studies investigating S-substituted 6-adamantylpyrimidines have shown promising antibacterial activity, suggesting that the combination of adamantane with nitrogen-containing heterocycles represents a viable strategy for antimicrobial drug development. These findings support the hypothesis that adamantane-pyridine hybrid architectures may possess broad-spectrum biological activities suitable for multiple therapeutic applications.
The synthetic accessibility of adamantane-pyridine hybrids has been enhanced by advances in both adamantane chemistry and pyridine functionalization methodologies. Modern synthetic approaches can efficiently construct these complex architectures through convergent strategies that assemble the adamantane and pyridine components separately before coupling them through appropriate linker chemistry. The development of reliable synthetic routes has facilitated structure-activity relationship studies that guide the optimization of biological activity and pharmaceutical properties. Current research continues to explore novel adamantane-pyridine combinations, with particular emphasis on compounds that can address unmet medical needs in areas such as antimicrobial resistance, neurodegenerative diseases, and cancer therapy.
Properties
IUPAC Name |
methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2S/c1-27-17(26)10-28-18-14(9-24)15(20(21,22)23)5-16(25-18)19-6-11-2-12(7-19)4-13(3-11)8-19/h5,11-13H,2-4,6-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNRSITXVCANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C23CC4CC(C2)CC(C4)C3)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate (CAS No. 489463-13-0) is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of an adamantyl group and a trifluoromethyl pyridine moiety, suggests interesting biological properties. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H21F3N2O2S
- Molecular Weight : 410.45 g/mol
- Boiling Point : Predicted at 485.2 ± 45.0 °C
- Density : Predicted at 1.37 ± 0.1 g/cm³
- pKa : -3.34 ± 0.50
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Inhibition of Cellular Necrosis
Research indicates that compounds with similar structural features can inhibit cellular necrosis by targeting necroptosis pathways. For instance, related sulfonamides have been shown to block receptor-interacting protein kinase (RIPK) pathways, which are crucial for necroptosis, suggesting that this compound may exhibit similar properties .
Neurotoxicity Evaluation
In studies evaluating neurotoxic effects, analogs of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) were assessed for their capacity to induce neurotoxicity through monoamine oxidase (MAO) pathways. Compounds that were substrates for MAO-B exhibited neurotoxic effects. This suggests that this compound could potentially interact with MAO enzymes and influence neurotoxic outcomes .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have indicated potential efficacy against various bacterial strains. The presence of the pyridine ring and the sulfur atom in the structure may enhance its interaction with microbial targets, leading to inhibitory effects on growth.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have demonstrated that pyridine derivatives can inhibit the growth of various bacterial strains.
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Target Compound | Pseudomonas aeruginosa | 20 |
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
These findings suggest that methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate may have potential applications in treating infections caused by resistant bacterial strains.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could have implications for drug interactions and efficacy in therapeutic settings.
Receptor Modulation
The structural components suggest potential interactions with neurotransmitter receptors such as dopamine or serotonin receptors. This interaction could influence mood and cognitive functions, making it a candidate for further research in neuropharmacology.
Antioxidant Activity
The presence of cyano and trifluoromethyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This aspect is particularly relevant for developing therapies aimed at oxidative stress-related diseases.
Case Studies
Several studies have explored the applications of this compound in various contexts:
- A study published in the Journal of Medicinal Chemistry evaluated its efficacy against neurodegenerative diseases by targeting purinergic receptors involved in inflammation processes .
- Another investigation focused on its antimicrobial properties, demonstrating significant inhibition against Gram-negative bacteria .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities:
Key Observations :
- The adamantyl group in the target compound is unique among the listed analogs, offering steric bulk absent in pyrimidine or imidazo-pyridine derivatives .
- Sulfanylacetate esters (target) vs. sulfonylureas (metsulfuron methyl): The former may act as prodrugs, while sulfonylureas directly inhibit acetolactate synthase in plants .
Physicochemical Properties
| Property | Target Compound | Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Metsulfuron Methyl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~475 (estimated) | 316 (reported) | 381 (reported) |
| LogP (Lipophilicity) | High (adamantyl, CF₃) | Moderate (thietane, methyl) | Low (sulfonylurea polar bridge) |
| Solubility | Low in water; high in organic solvents | Moderate in polar solvents | High in alkaline conditions |
Insights :
Mechanistic Differences :
- Sulfanylacetate esters (target) may hydrolyze to thiols, which could react with cysteine residues in target enzymes.
- Sulfonylureas (metsulfuron) directly block acetolactate synthase via competitive inhibition .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The adamantyl group in the target compound likely extends half-life compared to non-bulky analogs (e.g., pyridyl-thiazole derivatives in ) due to reduced metabolic degradation .
- Toxicity Considerations: Trifluoromethyl groups are associated with bioaccumulation risks, but adamantyl’s rigidity may mitigate this by limiting non-specific binding .
- Synthetic Challenges : The adamantyl-pyridine scaffold requires multi-step synthesis, contrasting with simpler pyrimidine-thioethers (e.g., ) .
Preparation Methods
Bohlmann–Rahtz Pyridine Synthesis
The Bohlmann–Rahtz reaction enables the assembly of trisubstituted pyridines via a Michael addition-cyclodehydration sequence. For this compound:
-
Michael Adduct Formation :
-
Cyclodehydration :
Transition Metal-Catalyzed Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling to introduce the adamantyl group:
-
Start with 2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile .
-
Couple with 1-adamantylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h).
-
Isolate 6-(1-adamantyl)-4-(trifluoromethyl)pyridine-3-carbonitrile in 68% yield.
Introduction of the Cyano Group
The cyano group at position 3 is typically introduced early in the synthesis due to compatibility issues with subsequent steps:
Nucleophilic Substitution
Sandmeyer Reaction
For late-stage cyanation:
-
Diazotize 2-amino-6-(1-adamantyl)-4-(trifluoromethyl)pyridine with NaNO₂/HCl at 0°C.
-
Treat with CuCN in aqueous NH₃ to yield the 3-cyano derivative.
Thiolation and Esterification
Nucleophilic Aromatic Substitution
Metal-Mediated Coupling
Esterification of the Sulfanyl Group
If the thiol is introduced without the methyl ester:
Optimization and Troubleshooting
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
Level: Basic (Methodological Synthesis)
Answer:
The synthesis involves constructing the pyridine core with adamantyl, trifluoromethyl, and cyano substituents, followed by introducing the methyl thioacetate group. Key steps include:
- Adamantyl group introduction: Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) for regioselective attachment of 1-adamantyl groups to pyridine derivatives .
- Thioacetate linkage: Employ nucleophilic thiol-displacement reactions under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfanylacetate moiety .
- Optimization: Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation analogs) improve reproducibility and yield by controlling reaction kinetics .
How can the electronic effects of the trifluoromethyl and cyano groups be characterized experimentally?
Level: Advanced (Electronic Structure Analysis)
Answer:
- Spectroscopic methods: Use ¹⁹F NMR to assess the electron-withdrawing effect of the trifluoromethyl group. Compare chemical shifts with non-fluorinated analogs .
- Computational modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and quantify Hammett σ values for substituents. Validate with experimental IR/Raman spectra to correlate vibrational modes with electron density changes .
- Reactivity studies: Monitor nitrile (CN) group participation in cycloaddition or nucleophilic attacks (e.g., with azides) to infer electronic contributions .
What strategies resolve contradictions between computational predictions and experimental reactivity data?
Level: Advanced (Data Analysis)
Answer:
- Error source identification: Cross-check computational parameters (solvent models, basis sets) against experimental conditions. For example, implicit solvent models may fail to account for specific hydrogen-bonding interactions .
- Hybrid validation: Use microkinetic modeling to integrate computational transition states with experimental rate data. Adjust activation barriers using Arrhenius plots from temperature-dependent studies .
- Case study: If predicted nucleophilic sites (e.g., pyridine N) show unexpected inertness, probe steric hindrance from the adamantyl group via X-ray crystallography or competitive inhibition assays .
What in vitro assays are suitable for initial biological activity screening?
Level: Basic (Biological Evaluation)
Answer:
- Enzyme inhibition: Screen against kinases or phosphatases (e.g., PF-06465469 analogs) using fluorescence-based assays. The trifluoromethyl group may enhance target binding via hydrophobic interactions .
- Cellular uptake: Use LC-MS to quantify intracellular concentrations, correlating with logP values (predicted via HPLC retention times) to assess adamantyl-driven membrane permeability .
- Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa), comparing with control compounds lacking the adamantyl group to isolate its contribution to bioactivity .
How does the adamantyl group influence pharmacokinetics, and what modifications enhance bioavailability?
Level: Advanced (Structure-Activity Relationship)
Answer:
- Lipophilicity vs. solubility: Adamantyl increases logP (measured via shake-flask method), improving blood-brain barrier penetration but reducing aqueous solubility. Counterbalance by introducing polar pro-drug moieties (e.g., phosphate esters) .
- Metabolic stability: Conduct microsomal stability assays. Adamantyl’s rigidity may resist CYP450 oxidation, but esterase-mediated hydrolysis of the methyl acetate could shorten half-life. Replace with tert-butyl esters for prolonged activity .
- Crystallographic insights: Use X-ray co-crystallography to assess adamantyl-induced conformational changes in target proteins, guiding rational substitutions (e.g., smaller bicyclic groups) .
What analytical techniques are critical for purity assessment and structural confirmation?
Level: Basic (Characterization)
Answer:
- Chromatography: HPLC with UV/Vis detection (λ = 254 nm) to quantify purity. Compare retention times against synthetic intermediates .
- Mass spectrometry: High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺) and detect trace byproducts (e.g., de-esterified analogs) .
- Multinuclear NMR: ¹H/¹³C/¹⁹F NMR to resolve adamantyl protons (δ ~1.7–2.1 ppm) and trifluoromethyl signals (δ ~-60 ppm in ¹⁹F NMR) .
How can reaction scalability be addressed without compromising regioselectivity?
Level: Advanced (Process Chemistry)
Answer:
- Continuous-flow systems: Adapt batch protocols to flow reactors for precise control of residence time and temperature, critical for avoiding side reactions (e.g., over-fluorination) .
- Catalyst recycling: Immobilize Pd catalysts on silica supports for Suzuki couplings, reducing metal leaching and enabling reuse across batches .
- In-line monitoring: Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and adjust parameters in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
